[1,3,2]Dioxaborinan-2-ol
Description
Properties
IUPAC Name |
2-hydroxy-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPORTNVFTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies For 1 2 3 Dioxaborinan 2 Ol and Its Derivatives
Fundamental Principles of Dioxaborinane Ring Formation
The construction of the Current time information in Bangalore, IN.acs.orgtandfonline.comdioxaborinane ring system is primarily achieved through two fundamental reaction types: esterification and hydroboration. These methods provide reliable access to the core structure, which can be further elaborated.
Esterification Reactions Utilizing Diols and Boronic Acids/Esters
The most direct and widely employed method for synthesizing Current time information in Bangalore, IN.acs.orgtandfonline.comdioxaborinanes is the condensation reaction between a 1,3-diol and a boronic acid or its ester. This reaction is a reversible process that forms a stable six-membered cyclic boronic ester. nih.gov The equilibrium of this reaction is influenced by factors such as pH and the removal of water. researchgate.net
The mechanism of this esterification is a subject of ongoing study, with evidence suggesting that both the trigonal boronic acid and its tetrahedral conjugate base can participate in the rate-determining step, particularly as the pH increases above the pKa of the boronic acid. rsc.org This dynamic covalent chemistry allows for the formation of these stable cyclic esters under mild conditions. nsf.gov The stability of the six-membered dioxaborinane ring is a key driving force for the reaction, making it a favorable process for a wide range of substrates. nih.gov
For instance, the synthesis of 2-(4'-substituted phenyl)-5-alkyl-1,3,2-dioxaborinanes has been achieved through the condensation of the corresponding substituted phenylboronic acid with an appropriate 1,3-diol. tandfonline.comtandfonline.com
Hydroboration Strategies for Cyclic Boronate Synthesis
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is another powerful tool for the synthesis of cyclic boronates. osu.edu While often used to create acyclic organoboranes, specific strategies can be employed to form cyclic structures.
Transition-metal-catalyzed hydroboration of alkenes offers a route to various organoboron compounds. organic-chemistry.org For example, rhodium-catalyzed hydroboration of specific cyclic allylic alcohol derivatives can lead to the formation of 1,3-disubstituted products, which are precursors to dioxaborinane systems. rsc.org The regioselectivity of the hydroboration is a critical factor, with steric and electronic effects influencing the position of boron addition. rsc.org
Furthermore, the hydroboration of dienes can also be utilized. Cobalt-catalyzed asymmetric hydroboration of 2-alkyl-1,3-dienes has been shown to produce homoallylic boronates with high regioselectivity. osu.edu Subsequent manipulation of these products can lead to the desired cyclic boronate structures.
Advanced Synthetic Routes to SubstitutedCurrent time information in Bangalore, IN.acs.orgtandfonline.comDioxaborinane Derivatives
Beyond the fundamental methods, several advanced synthetic strategies have been developed to access a wider range of substituted and functionalized Current time information in Bangalore, IN.acs.orgtandfonline.comdioxaborinane derivatives.
Functionalization of Trialkylboranes to Yield Alkoxyborinanes
Trialkylboranes, readily available through hydroboration of alkenes, can serve as versatile intermediates for the synthesis of substituted dioxaborinanes. The functionalization of these compounds allows for the introduction of various substituents onto the borinane ring.
While direct conversion of trialkylboranes to the target dioxaborinanes is less common, their conversion to boronic acids or esters, which can then undergo esterification with 1,3-diols, is a standard and effective two-step process.
Application of Diboron (B99234) Reagents (e.g., 2,2'-Bi-1,3,2-dioxaborinane) in Synthesis
Diboron reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂) and its 1,3-diol analogue, 2,2'-bi-1,3,2-dioxaborinane (B11940745), are crucial for the synthesis of boronic esters. orgsyn.orgacs.org The IUPAC name for bis(neopentyl glycolato)diboron is 5,5,5′,5′-tetramethyl-2,2′-bi-(1,3,2-dioxaborinane). acs.org
These reagents are widely used in transition-metal-catalyzed borylation reactions of organic halides and triflates, providing a convenient route to aryl- and vinylboronates. orgsyn.org For example, 2,2'-Bi-1,3,2-dioxaborinane can be used in enantioselective diboration of alkenes. sigmaaldrich.com The resulting boronic esters can then be used in subsequent reactions or directly as the desired dioxaborinane derivative.
The synthesis of 2,2'-bi-1,3,2-dioxaborinane itself can be achieved by reacting tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol in a toluene (B28343) solution. echemi.com
One-Pot Methodologies for Dioxaborinane Synthesis
To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for the preparation of dioxaborinanes. wikipedia.org These methods involve sequential reactions in a single reaction vessel, avoiding the isolation and purification of intermediates. wikipedia.org
An example is the iron-catalyzed decarbonylative borylation of carboxylic acids, which provides a one-pot protocol for synthesizing aryl and alkyl boronic esters. nih.gov These esters can then be directly converted to dioxaborinanes by reaction with a 1,3-diol in the same pot or in a subsequent step. Another approach involves a one-pot, two-step synthesis of 1-alkyl-3-methyleneindan-1-ols from 2-bromoaryl ketones using an asymmetric allylboration followed by a Mizoroki–Heck reaction, where B-allyl-1,3,2-dioxaborinane is a key reagent. acs.org
Catalytic Approaches in Dioxaborinane Synthesis
The synthesis of dioxaborinanes has been greatly enhanced by the advent of various catalytic systems. These methods offer milder reaction conditions, greater functional group tolerance, and improved yields compared to traditional stoichiometric approaches. The primary catalytic strategies involve the use of transition metals, organocatalysts, and photoredox systems, each providing unique advantages for the formation of the dioxaborinane ring and its derivatives.
Transition Metal-Catalyzed Protocols (e.g., Palladium, Copper, Ruthenium)
Transition metal catalysis stands as a cornerstone in the synthesis of aryl and vinyl dioxaborinanes. These metals facilitate cross-coupling reactions, C-H activation, and other transformations to construct carbon-boron bonds with high efficiency.
Palladium (Pd): Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely recognized for their broad applicability in forming carbon-carbon bonds. illinois.edu In the context of dioxaborinane synthesis, palladium catalysts are instrumental in coupling aryl or vinyl halides/triflates with a boron source. illinois.edu For instance, the palladium-catalyzed borylation of aryl arenesulfonates with dialkoxyboranes has been demonstrated. kitami-it.ac.jp Furthermore, palladium catalysis enables the synthesis of complex molecules through sequences like one-pot allylboration followed by a Mizoroki-Heck cyclization to create tertiary-substituted 3-methyleneindan-1-ols. acs.org Advanced techniques involving 1,n-palladium migration coupled with anti-carbopalladation of alkynes have been developed for synthesizing silicon-bridged π-conjugated systems containing boronate esters. nih.gov
Copper (Cu): Copper catalysis offers a cost-effective and efficient alternative for the synthesis of boronic esters. rsc.org Copper-catalyzed methods have been developed for the diastereo- and enantioselective borylative cyclization of various unsaturated hydrocarbons, producing functionalized, enantioenriched products. cam.ac.uk These reactions often proceed through a chiral organocopper intermediate. cam.ac.uk Efficient protocols for the copper-catalyzed cross-coupling of vinyliodonium salts with diboron reagents have been reported, notable for their mild conditions and rapid reaction times. rsc.org Additionally, copper catalysis is effective in the borocarbonylation of benzylidenecyclopropanes, leading to γ-boryl-γ,δ-unsaturated carbonyl compounds with high regio- and stereoselectivity. nih.gov The mechanism of copper-catalyzed carboxylations of organoboranes has been studied, revealing different pathways for various substrates. uit.no
Ruthenium (Ru): Ruthenium catalysts have emerged as powerful tools for C-H bond functionalization to form C-B bonds. researchgate.net Ruthenium-catalyzed ortho-selective aromatic C-H borylation of 2-arylpyridines with pinacolborane is a notable example. kitami-it.ac.jp These catalysts also facilitate acceptorless dehydrogenative coupling reactions, such as the synthesis of N-substituted lactams from diols and primary amines, where boronic esters can be involved as intermediates or starting materials. rsc.org Ruthenium-hydride catalysts like RuHCl(CO)(PCy₃)₂ are used in tandem silylative couplings to create conjugated dienes from alkynes and vinyl boronates. syr.edu
Table 1: Comparison of Transition Metal Catalysts in Dioxaborinane Synthesis
| Catalyst | Typical Reaction | Advantages | Representative Substrates |
|---|---|---|---|
| Palladium | Suzuki-Miyaura Coupling, Heck Reaction | Broad substrate scope, high functional group tolerance | Aryl/vinyl halides, triflates |
| Copper | Cross-coupling, Borylative Cyclization | Cost-effective, mild conditions, rapid reactions | Vinyliodonium salts, diboron reagents, unsaturated hydrocarbons |
| Ruthenium | C-H Borylation, Dehydrogenative Coupling | High atom economy, direct C-H functionalization | Aromatic esters, 2-arylpyridines, diols |
Organocatalysis and Photoredox Catalysis in Boronate Chemistry
In recent years, organocatalysis and photoredox catalysis have revolutionized synthetic chemistry, providing metal-free pathways for bond formation under mild conditions. wikipedia.org These strategies have been successfully applied to the synthesis and functionalization of boronic esters.
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org In the context of boronate chemistry, chiral organocatalysts, such as BINOL-derived phosphoric acids, are used to achieve enantioselective transformations. core.ac.uk For example, the asymmetric allylation of imines using allyl-1,3,2-dioxaborinane can be catalyzed by chiral BINOL derivatives to produce homoallylic amines with high enantioselectivity. beilstein-journals.org These reactions often involve the activation of the substrate and/or the boron reagent through non-covalent interactions like hydrogen bonding. wikipedia.orgbeilstein-journals.org
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful method for generating radical intermediates under exceptionally mild conditions. nih.gov This approach has been extended to organoboron compounds, where boronic acids and their ester derivatives can be activated to form carbon-centered radicals. nih.govcam.ac.uk A dual catalytic system, combining a photoredox catalyst with a Lewis base, can effectively generate carbon radicals from a wide array of boronic esters. nih.gov These radicals can then participate in C-C bond-forming reactions, such as additions to electron-deficient olefins. nih.gov This methodology has also been combined with nickel catalysis in asymmetric multicomponent cross-coupling reactions to synthesize chiral benzylic boronic esters. acs.org Furthermore, photoredox-catalyzed transformations of 1,2-bis-boronic esters have shown that a 1,2-boron shift can occur, allowing for the selective functionalization of the more hindered boronic ester, a reversal of conventional selectivity. nih.govorganic-chemistry.org
Table 2: Features of Organocatalysis and Photoredox Catalysis in Boronate Synthesis
| Catalytic System | Principle | Key Features | Example Application |
|---|---|---|---|
| Organocatalysis | Activation via small organic molecules (e.g., chiral acids/bases) | Metal-free, enantioselective, mild conditions | Asymmetric allylation of imines with allyl-1,3,2-dioxaborinane |
| Photoredox Catalysis | Generation of radicals via single-electron transfer using visible light | Extremely mild conditions, redox-neutral transformations, unique reactivity | C-C coupling of boronic esters with olefins |
Stereocontrolled and Enantioselective Synthesis of Chiral Dioxaborinanes
The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of stereocontrolled and enantioselective methods for synthesizing chiral dioxaborinanes. These molecules can serve as valuable chiral building blocks.
The synthesis of chiral dioxaborinanes often involves the reaction of a boronic acid with a chiral diol. Alternatively, asymmetric reactions can be employed to introduce chirality. For instance, chiral ligands and their dioxaborinane derivatives have been synthesized and used as catalysts in asymmetric transfer hydrogenation of ketones. dicle.edu.trresearchgate.net
Enantioselective synthesis can be achieved using various catalytic strategies. Copper-catalyzed desymmetrization of meso-cyclobutenes provides a route to enantiomerically enriched cyclobutylboronates. researchgate.net The combination of photoredox and nickel catalysis has enabled the stereoconvergent multicomponent cross-coupling of vinyl boronates to produce chiral benzylic boronic esters with high enantioselectivity. acs.org
The use of chiral auxiliaries attached to the boron atom is another effective strategy. nih.gov Readily accessible chiral diazaborolidines have been shown to provide excellent stereoselection in several types of cycloaddition reactions, yielding densely functionalized, boron-containing heterocyclic structures. nih.gov Similarly, optically pure 2-alkyl-1,3,2-dioxaborinanes, prepared via asymmetric hydroboration, can be converted into other chiral borinic ester derivatives while retaining their high enantiomeric excess. researchgate.net The stereocontrolled cyclopropanation of (E)-2-phenylethenyl-1,3,2-dioxaborinane is another example of creating defined stereocenters in these systems. researchgate.net
Table 3: Examples of Enantioselective Synthesis of Chiral Dioxaborinane Derivatives
| Reaction Type | Catalyst/Chiral Source | Product Type | Enantioselectivity (er or ee) |
|---|---|---|---|
| Multicomponent Cross-Coupling | Photoredox/Nickel with Chiral Ligand | Chiral Benzylic Boronic Esters | Up to 98:2 er acs.org |
| Allylation of Ketones | (S)-3,3′-Br₂-BINOL | Tertiary 3-Methyleneindan-1-ols | 98:2 er acs.org |
| Desymmetrization | Chiral Copper(I) Complex | Chiral Cyclobutylboronates | High diastereo- and enantiocontrol researchgate.net |
| Hydroboration of Aldimines | Cu(I) with Planar Chiral NHC Ligands | α-Amidoboronates | High facial selectivity researchgate.net |
Reactivity and Reaction Mechanisms Of 1 2 3 Dioxaborinan 2 Ol Derivatives
Electronic Structure and Lewis Acidity of the Boron Center in Dioxaborinanes
The reactivity of dioxaborinanes is intrinsically linked to the electronic nature of the boron center. As a Group 13 element, boron in its trivalent state, such as in boronic acids and esters, is characterized by an electron-deficient nature. nih.gov Structurally, the boron atom in Current time information in Mercer County, US.researchgate.netamericanpharmaceuticalreview.comdioxaborinan-2-ol is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of its substituents. wiley-vch.de This empty orbital makes the boron atom a Lewis acid, capable of accepting a pair of electrons from a Lewis base. libretexts.orgdalalinstitute.com
The Lewis acidity of the boron center is not static; it is modulated by the electronic properties of its substituents. The oxygen atoms of the dioxaborinane ring, being electronegative, withdraw electron density from the boron, enhancing its electrophilicity. However, they also possess lone pairs that can be donated back to the vacant p-orbital of the boron, a resonance effect that partially mitigates the electron deficiency.
The reactivity of the boron atom is highly dependent on the equilibrium between its neutral, trigonal form and its anionic, tetrahedral (sp³-hybridized) form, which is created upon complexation with a Lewis base like a hydroxide (B78521) ion. aablocks.com Factors that influence the Lewis acidity directly impact the position of this equilibrium and, consequently, the compound's reactivity. For instance, electron-donating groups attached to the carbon backbone of the dioxaborinane or to the boron atom itself can decrease the Lewis acidity of the boron center. americanpharmaceuticalreview.com This reduces the boron's electrophilicity, making it less susceptible to nucleophilic attack, which can, for example, slow the rate of hydrolysis. americanpharmaceuticalreview.com Conversely, electron-withdrawing groups increase the Lewis acidity, making the boron more reactive toward nucleophiles. maynoothuniversity.ie
Table 1: Factors Influencing Boron Lewis Acidity and Reactivity
| Factor | Influence on Boron Center | Consequence for Reactivity |
|---|---|---|
| Electron-Withdrawing Groups | Increases positive charge density (increases Lewis acidity) | Enhances susceptibility to nucleophilic attack |
| Electron-Donating Groups | Decreases positive charge density (decreases Lewis acidity) | Reduces susceptibility to nucleophilic attack americanpharmaceuticalreview.com |
| Ring Strain (e.g., 5- vs. 6-membered ring) | Affects O-B-O bond angles and ease of rehybridization to sp³ | Influences stability and rates of hydrolysis/transesterification scholaris.ca |
| Solvent/Counter-ion | Coordination to the boron center | Can stabilize or activate the boron for subsequent reactions titech.ac.jp |
When the dioxaborinane ring system is part of an unsaturated or aromatic structure, conjugative effects can play a significant role in modulating the electronic properties of the boron center. If an aryl group is attached directly to the boron atom, its π-system can interact with the vacant p-orbital of the boron. libretexts.org This delocalization of electron density can stabilize the molecule but also influences the boron's Lewis acidity.
In systems like phenyl-substituted dioxaborinanes, the aromatic ring can be coplanar with the C-B-O plane, allowing for effective conjugation. wiley-vch.de This interaction can reduce the boron's electrophilicity. In more complex systems, such as those involving diboron (B99234) compounds, the interaction between boron centers and adjacent π-systems is crucial to their structure and reactivity, with some B-B bonds in three-membered aromatic heterocycles being shorter than single bonds due to aromatic character. acs.org The electronic effects of substituents on an aryl ring attached to boron are transmitted through this conjugated system, with electron-donating or -withdrawing groups on the ring altering the reactivity at the boron center in a predictable manner. libretexts.org
Hydrolytic Stability and Mechanistic Aspects of Hydrolysis
A critical aspect of the chemistry of dioxaborinanes is their stability toward hydrolysis, which regenerates the corresponding boronic acid and diol. This reactivity is highly dependent on environmental conditions and the specific structure of the ester. researchgate.net
The hydrolysis of boronate esters is markedly pH-dependent. americanpharmaceuticalreview.com Boronic acids are weak Lewis acids that exist in equilibrium with their anionic boronate form in aqueous solution. aablocks.com The formation of a boronic ester is generally favored at pH values below the pKa of the boronic acid, where the neutral, trigonal form of the acid predominates. nih.gov
Both steric and electronic factors significantly govern the rate of hydrolysis for boronate esters, including dioxaborinanes. americanpharmaceuticalreview.comscholaris.ca
Steric Factors: Increased steric hindrance around the boron atom provides greater resistance to hydrolysis. americanpharmaceuticalreview.com This is because the mechanism requires a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³), which brings substituents closer together. Bulky groups on the diol backbone can create unfavorable steric interactions in the tetrahedral transition state, thus slowing the rate of hydrolysis. scholaris.ca For example, the superior stability of 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane towards hydrolysis compared to less substituted analogs is attributed to the axial methyl groups, which create 1,3-diaxial interactions that hinder the approach of water to the boron atom. wiley-vch.de
Electronic Factors: As discussed previously, electron-donating groups on the aryl substituent of a boronate ester can slow hydrolysis by decreasing the Lewis acidity of the boron atom, making it a weaker electrophile. americanpharmaceuticalreview.com
Ring Size: Six-membered dioxaborinane rings are generally found to be thermodynamically more stable than their five-membered dioxaborolane counterparts. scholaris.caresearchgate.netresearchgate.net This difference in stability is attributed to factors including the release of angle strain upon formation of the hydrated tetrahedral complex, which is more favorable for five-membered rings, making them more susceptible to hydrolysis. wiley-vch.de
Table 2: Relative Stability of Cyclic Boronate Esters
| Ester Type | Ring Size | Relative Hydrolytic Stability | Key Influencing Factor |
|---|---|---|---|
| Ethylene (B1197577) glycol esters | 5-membered | Low | High ring strain, susceptible to hydrolysis thieme-connect.de |
| 1,3-Propanediol esters (Dioxaborinanes) | 6-membered | Higher than 5-membered rings | Less ring strain scholaris.ca |
| Pinacol (B44631) esters | 5-membered | High (for a 5-membered ring) | Steric hindrance from methyl groups researchgate.netthieme-connect.de |
| Neopentyl glycol esters (Substituted Dioxaborinanes) | 6-membered | Very High | High steric hindrance from axial methyl groups wiley-vch.de |
Key Reaction Pathways and Mechanistic Insights
The reactivity of Current time information in Mercer County, US.researchgate.netamericanpharmaceuticalreview.comdioxaborinan-2-ol derivatives is characterized by several key reaction pathways. The fundamental process is the reversible esterification between a boronic acid and a 1,3-diol.
The mechanism of ester formation involves several steps:
Coordination: The Lewis acidic boron atom of the boronic acid coordinates with a hydroxyl group of the diol.
Nucleophilic Attack: The lone pair of electrons on the oxygen of the coordinated hydroxyl group attacks the electrophilic boron center.
Proton Transfer & Elimination: A proton is transferred, and a molecule of water is eliminated.
Cyclization: A second, intramolecular esterification step occurs with the other hydroxyl group of the diol, forming the stable six-membered dioxaborinane ring.
The reverse of this process is hydrolysis, as detailed in section 3.2. Another crucial reaction pathway is transesterification , where the diol portion of the boronate ester is exchanged with a different diol. This process is fundamental to the behavior of dynamic materials like vitrimers. nih.gov The mechanism is thought to proceed through an associative pathway involving the formation of a tetracoordinate boron intermediate. The rate of this exchange is influenced by the same steric and electronic factors that govern hydrolysis. researchgate.netnih.gov For six-membered esters, the transesterification reaction is generally slower than for five-membered analogues, with a higher activation energy. nih.gov
Transmetalation Processes in Catalytic Cycles
Transmetalation is a fundamental step in many cross-coupling reactions where an organic group is transferred from one metal to another. wikipedia.org In the context of dioxaborinane derivatives, this typically involves the transfer of the boron substituent to a transition metal catalyst, such as palladium or rhodium. wikipedia.orglibretexts.org This process, formally represented as M¹–R + M²–R′ → M¹–R′ + M²–R, is a pivotal step in catalytic cycles like the Suzuki-Miyaura coupling. wikipedia.org
The mechanism can be classified as either redox-transmetalation or redox-transmetalation/ligand-exchange. wikipedia.org In catalytic cycles, after an oxidative addition step that forms a Pd(II) complex, transmetalation occurs to introduce the second organic partner, followed by reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org
Table 1: Key Features of Transmetalation Involving Dioxaborinanes
| Feature | Description | Source(s) |
|---|---|---|
| General Process | Transfer of an organic ligand from the boron atom of the dioxaborinane to a transition metal center (e.g., Pd, Rh). | wikipedia.orglibretexts.org |
| Role in Catalysis | A crucial step in cross-coupling reactions, typically following oxidative addition and preceding reductive elimination. | libretexts.orgchemrxiv.org |
| Intermediate | Can proceed via a tetracoordinate boronate intermediate, forming a direct linkage between the metal and a boronate oxygen. | chemrxiv.org |
| Promotion | The rate and efficiency can be enhanced by the addition of a base. | nih.gov |
Carborhodation Mechanisms Involving Dioxaborinane Species
Carborhodation involves the addition of a rhodium-carbon bond across an unsaturated carbon-carbon bond. nih.gov In reactions utilizing dioxaborinane derivatives, this step follows the initial transmetalation where the organorhodium species is formed. nih.gov
A well-documented example is the rhodium(I)-catalyzed reaction between 5,5-dimethyl-2-phenyl- nih.govbeilstein-journals.orgmolaid.com-dioxaborinane and oxabicyclic alkenes. nih.gov The proposed mechanism is initiated by the formation of a phenylrhodium(I) species from the dioxaborinane. This species then undergoes an exo-selective carborhodation across the double bond of the oxabicycle. nih.gov The high selectivity is believed to arise from the chelation of the rhodium atom to both the alkene and the oxygen atom of the oxabicyclic bridge, which directs the addition to the exo face of the molecule. nih.gov This carborhodation step is a key part of a cascade that ultimately leads to the ring-opening of the strained oxabicycle. nih.govscholaris.ca
O-Borylation Reactions and Boroxane Formation
O-borylation refers to the formation of a boron-oxygen bond. This is fundamental to the synthesis of nih.govbeilstein-journals.orgmolaid.comdioxaborinan-2-ol itself, which is formed from a boronic acid and a 1,3-diol. A related and significant process is the formation of boroxanes. Boroxines are six-membered heterocyclic compounds composed of alternating boron and oxygen atoms, which are effectively the anhydrous trimers of boronic acids. researchgate.net
The equilibrium between a boronic acid and its corresponding boroxane is controlled by the presence or removal of water, making boroxine (B1236090) formation an entropically driven process due to the release of water molecules. researchgate.net This dehydration can also occur with dioxaborinane derivatives, particularly under conditions that favor the hydrolysis of the ester back to the boronic acid. acs.org The formation of boroxanes can be relevant in catalytic cycles where even trace amounts of water can hydrolyze the starting boronic ester, with the resulting boronic acid then trimerizing. acs.org Furthermore, specific catalytic systems have been developed to promote O-borylation reactions that lead directly to boroxane bond formation. For instance, a Ruthenium-H complex has been shown to catalyze the O-borylation of boronic acids with vinylboronates, resulting in the formation of a boroxane and the evolution of ethylene. molaid.com
Ring-Opening Reactions of Oxabicyclic Adducts with Dioxaborinanes
Dioxaborinane derivatives have proven to be effective reagents in the transition metal-catalyzed ring-opening of strained oxabicyclic systems. nih.gov These reactions provide a pathway to highly functionalized cyclic and acyclic structures with excellent stereocontrol. nih.govnih.gov
In a notable example, the reaction of 5,5-dimethyl-2-phenyl- nih.govbeilstein-journals.orgmolaid.com-dioxaborinane with specific oxabicyclic adducts in the presence of a rhodium(I) catalyst leads to ring-opened alcohol products in high yields. nih.gov The reaction proceeds with high diastereoselectivity, exclusively forming a cis relationship between the newly introduced phenyl group and the hydroxyl group. nih.gov
The proposed mechanistic pathway for this transformation is as follows:
Transmetalation: Generation of a phenylrhodium(I) species from the dioxaborinane reagent. nih.gov
Carborhodation: Exo-selective addition of the phenylrhodium(I) species to the double bond of the oxabicycle. nih.gov
Rearrangement/Hydrolysis: The resulting organorhodium intermediate undergoes further reaction, such as hydrolysis, to yield the final ring-opened product and regenerate the catalyst. nih.gov
When the same reaction is performed with phenylboronic acid in the absence of an added base, ring-opened boronate esters are obtained instead of the alcohols. nih.gov
Table 2: Rh(I)-Catalyzed Ring-Opening of Oxabicyclics with a Dioxaborinane Derivative
| Step | Mechanistic Event | Key Intermediate/Product | Source |
|---|---|---|---|
| 1 | Transmetalation | Phenylrhodium(I) species | nih.gov |
| 2 | Carborhodation | Organorhodium intermediate after addition to alkene | nih.gov |
| 3 | Hydrolysis | Ring-opened alcohol with cis-stereochemistry | nih.gov |
Uncatalyzed and Acid/Base-Catalyzed Transformations
While many applications of dioxaborinanes involve metal catalysts, they also participate in uncatalyzed and acid- or base-catalyzed reactions. These transformations are often governed by the inherent Lewis acidity of the boron atom and the stability of the dioxaborinane ring. wiley-vch.de
The formation of the dioxaborinane ring itself from a boronic acid and a 1,3-diol is a reversible equilibrium that can be driven by the removal of water, often without a catalyst. wiley-vch.de Conversely, the hydrolysis of the dioxaborinane back to its constituent parts is a key uncatalyzed reaction that occurs in the presence of water.
The Lewis acidic nature of the boron atom allows it to form tetracoordinate boronate complexes. wiley-vch.descholaris.ca This process is central to acid- and base-catalyzed transformations.
Base-Catalyzed: In the presence of a base (or at high pH), the boron atom can accept a hydroxide ion to form an anionic tetracoordinate hydroxyboronate complex. This complex formation is thermodynamically favorable and can facilitate the reaction of the boronic ester with other reagents or influence its stability and reactivity. wiley-vch.de
Acid-Catalyzed: Diarylborinic acids can act as catalysts for certain reactions by forming tetracoordinate intermediates that accelerate key steps, such as site-selective hydrogen atom abstraction. scholaris.ca Similarly, combinations of arylboronic acids and photoredox catalysts can promote transformations where the formation of a tetracoordinate boronate intermediate is crucial for both selectivity and reactivity. scholaris.ca
These principles are leveraged in organoboron-mediated reactions where the dioxaborinane can act as a transient protecting group or a directing group, with its formation and cleavage controlled by acid/base conditions. scholaris.ca
Advanced Applications Of 1 2 3 Dioxaborinan 2 Ol in Organic Synthesis
Cross-Coupling Methodologies with Dioxaborinane Reagents
1,3,2-Dioxaborinane derivatives serve as competent organoboron reagents in several cornerstone cross-coupling reactions, offering alternatives to more common boronic acids and pinacol (B44631) esters. Their stability and reactivity can be modulated, providing advantages in specific synthetic contexts.
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and 1,3,2-dioxaborinane derivatives have proven to be effective coupling partners. A significant advancement in this area is the use of silyl-protected dioxaborinanes. These reagents, synthesized from the corresponding boronic acid and 1,1,1-tris(hydroxymethyl)ethane (B165348) followed by silylation, exhibit enhanced stability, allowing for easier handling, purification by column chromatography, and long-term storage on the bench-top without decomposition. chem-station.com
These stable precursors can be effectively employed in Suzuki-Miyaura cross-coupling reactions with a range of aryl halides. Research has demonstrated that silyl-protected dioxaborinanes participate in palladium-catalyzed couplings under various conditions. For instance, the coupling of 2-bromopyridine (B144113) with different silyl-protected aryl-dioxaborinanes has been systematically studied to optimize reaction conditions. Optimal yields were achieved using a Pd(PPh₃)₄ catalyst with NaOH as the base in a THF/water solvent system at elevated temperatures. bath.ac.uk
The utility of these reagents is particularly notable with challenging substrates where other boron species might falter. The enhanced stability and handling properties of silyl-protected dioxaborinanes make them attractive reagents for complex molecule synthesis. bath.ac.ukrsc.org
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Silyl-Protected Aryl-Dioxaborinanes bath.ac.uk Reaction Conditions: 2-bromopyridine (1 eq.), silyl-protected dioxaborinane (1.5 eq.), Pd(PPh₃)₄ (5 mol%), NaOH (3 eq.), THF/H₂O (2:1), 100 °C, 18 h.
The Chan-Lam and Liebeskind-Srogl couplings represent powerful methods for the formation of carbon-heteroatom and carbon-carbon bonds, respectively. The Chan-Lam coupling, catalyzed by copper, facilitates the union of arylboronic acids with amines and alcohols to form aryl-nitrogen and aryl-oxygen bonds. chemrxiv.orgwikipedia.org While boronic acids are the most common substrates, their ester derivatives, including dioxaborinanes, are also viable coupling partners in principle, though specific literature examples focusing on unl.eduresearchgate.netacs.orgdioxaborinan-2-ol derivatives are less prevalent than for Suzuki reactions. The reaction typically proceeds under mild, often aerobic conditions, making it a valuable tool for late-stage functionalization. wikipedia.orgorganic-chemistry.org
The Liebeskind-Srogl coupling is a mechanistically distinct, palladium-catalyzed reaction that couples thioesters with organoboron reagents to produce ketones. unl.eduwikipedia.org A key feature of this transformation is its operation under neutral, base-free conditions, enabled by a stoichiometric amount of a copper(I) carboxylate co-catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). unl.eduorganic-chemistry.org This reaction is applicable to a wide range of organosulfur compounds and organoboron nucleophiles. researchgate.netwikipedia.org While aryl- and vinylboronic acids are frequently used, the potential for employing 1,3,2-dioxaborinane derivatives exists, leveraging their stability and modulated reactivity, although specific, detailed studies are not as widely reported as for other boronic esters.
Stereoselective and Asymmetric Synthetic Transformations
Chiral derivatives of 1,3,2-dioxaborinane are instrumental in asymmetric synthesis, where the transfer of a boron-bound organic group to a prochiral substrate occurs with high stereocontrol.
Catalytic asymmetric hydroboration is a powerful method for preparing chiral organoboronates from prochiral alkenes. unl.edu While catecholborane and pinacolborane are common reagents, substituted 1,3,2-dioxaborinanes have also been successfully employed. For instance, 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) has been used in rhodium-catalyzed hydroboration reactions. bath.ac.uk The catalyst, typically a rhodium complex with a chiral phosphine (B1218219) ligand, controls the facial selectivity of the borane (B79455) addition to the olefin. unl.edu
In carbonyl-directed catalytic asymmetric hydroboration, the presence of a nearby carbonyl group can dictate the regioselectivity of the reaction. Studies have shown that 4,4,6-trimethyl-1,3,2-dioxaborinane (tmdBH) can be a highly effective reagent in the Rh-catalyzed hydroboration of β,γ-unsaturated amides, leading to β-borylated products with high enantiomeric purity (up to 96% ee). unl.edu This highlights the utility of dioxaborinane reagents in achieving high levels of stereocontrol in complex transformations.
Table 2: Asymmetric Hydroboration of a β,γ-Unsaturated Amide unl.edu
The allylboration of carbonyls and imines is a fundamental C-C bond-forming reaction that generates valuable homoallylic alcohols and amines, respectively. The use of chiral allylboron reagents allows this transformation to be performed with high levels of stereocontrol. nih.gov While many types of allylboronates are used, 2-allyl-1,3,2-dioxaborinane derivatives serve as effective reagents in these reactions. The stereochemical outcome is reliably predicted by a Zimmerman-Traxler-type chair-like transition state, where the substituents on both the aldehyde/imine and the allylboron reagent dictate the facial selectivity.
Chiral diols can catalyze the asymmetric allylboration of acyl imines, providing access to chiral homoallylic amides with high enantioselectivity. nih.gov These reactions often involve the in-situ formation of a more reactive chiral boronate through exchange with the catalyst. This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.gov Although acyclic boronates are commonly used, the principles extend to cyclic systems like dioxaborinanes, which can offer different steric environments and reactivity profiles.
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. Catalytic asymmetric allylboration has emerged as a powerful strategy to address this challenge. acs.org Specifically, the reaction of ketones with γ-disubstituted allylboron reagents can generate products with adjacent quaternary stereocenters in a single step.
Research has shown that the use of a cyclic allylboronate, namely 2-allyl-1,3,2-dioxaborinane, can be advantageous in the chiral biphenol-catalyzed asymmetric allylboration of ketones. The cyclic nature of the reagent can facilitate catalyst turnover. In one improved methodology, the use of 2-allyl-1,3,2-dioxaborinane in the absence of solvent provided the desired product, (S)-2-phenyl-4-penten-2-ol, in near-quantitative yield and with an enantiomeric ratio greater than 99:1. acs.org This demonstrates the potential of dioxaborinane building blocks in the highly demanding synthesis of quaternary carbon centers.
C-H Functionalization and Directed Borylation Strategies
Direct C-H functionalization, particularly the conversion of a C-H bond to a C-B bond, has emerged as a powerful and atom-economical method for creating valuable organoboron compounds. rsc.org While early catalytic borylation systems often yielded product mixtures based on steric factors, recent advancements have focused on directed borylation, where a functional group on the substrate guides a catalyst to a specific C-H bond, ensuring high regioselectivity. rsc.org
This strategy typically involves a transition metal catalyst, most commonly iridium or rhodium, which coordinates to a directing group (e.g., hydroxyl, amide, or nitrogen-containing heterocycle) on the substrate. This coordination brings the metallic center into close proximity with a specific C-H bond, usually at the ortho position, facilitating its cleavage and subsequent borylation. The borylating agents used in these reactions, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or catecholborane, lead to the formation of boronic esters. Analogues derived from 1,3-diols, like 1,3-propanediol, form the corresponding stable ed.ac.ukrsc.orgnih.govdioxaborinane structures.
The mechanism often involves the oxidative addition of the B-H or B-B bond to the metal center, followed by the directed C-H activation step and reductive elimination of the borylated product. wikipedia.org This approach provides a complementary strategy to traditional electrophilic aromatic substitution and has been successfully applied to a wide range of aromatic and heteroaromatic substrates. ed.ac.ukrsc.org
Table 1: Examples of Directing Groups in Catalytic C-H Borylation
| Directing Group | Metal Catalyst (Typical) | Position Functionalized | Reference |
|---|---|---|---|
| Pyridine | Iridium, Rhodium | C-H ortho to the directing group | rsc.org |
| Amide | Iridium, Rhodium | C-H ortho to the directing group | nih.gov |
| Carboxylate | Iron | C-H bond on heteroarenes | ed.ac.uk |
| Silyl Ether | Iridium | C-H ortho to the directing group | rsc.org |
Cascade and Tandem Reactions Incorporating Dioxaborinane Intermediates
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org20.210.105 This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. wikipedia.org The formation of a dioxaborinane intermediate can be strategically employed as the initiating step for such powerful reaction sequences.
A typical cascade sequence might begin with a catalytic C-H borylation to install a dioxaborinane moiety onto a substrate. The newly formed organoboron intermediate, still in the same reaction vessel, can then participate in a subsequent transformation, such as a cross-coupling reaction. For instance, a one-pot borylation/Suzuki-Miyaura coupling allows for the direct conversion of a C-H bond to a C-C bond.
Table 2: Conceptual Steps of a Borylation-Cross-Coupling Cascade Reaction
| Step | Transformation | Key Reagents/Catalysts | Intermediate/Product |
|---|---|---|---|
| 1 | Directed C-H Borylation | Arene, Borylating Agent (e.g., B₂pin₂), Iridium Catalyst | Aryl- ed.ac.ukrsc.orgnih.govdioxaborinane intermediate |
Role in Complex Molecule and Natural Product Synthesis
The total synthesis of complex natural products provides the ultimate testing ground for new synthetic methods. pitt.edu Dioxaborinane intermediates, and the boronic esters they represent, are central to many modern synthetic strategies due to their involvement in robust and reliable carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.gov
In a convergent synthesis, two complex molecular fragments are prepared separately and then joined together in a late-stage key step. Dioxaborinane-functionalized fragments are ideal for this role. They are generally stable to a wide range of reaction conditions used in the synthesis of the fragments, yet are readily activated under palladium catalysis for the crucial coupling step.
For example, the synthesis of Rameswaralide involved a Suzuki-Miyaura coupling as a critical late-stage transformation to connect two advanced fragments. nih.gov Similarly, the total synthesis of Shearinines D and G utilized a Suzuki-Miyaura coupling of a vinyl boronic acid pinacol ester to construct a key intermediate. nih.gov These examples underscore the enabling role of boronic esters in achieving the synthesis of intricate molecular architectures found in nature.
Table 3: Use of Boronic Ester Intermediates in Natural Product Synthesis
| Natural Product Target | Key Reaction | Role of Boronic Ester | Reference |
|---|---|---|---|
| Rameswaralide | Suzuki-Miyaura Coupling | Coupling of a TBS-protected pinacol borane fragment. | nih.gov |
| Shearinine G | Suzuki-Miyaura Coupling | Coupling of vinyl boronic acid pinacol ester with a bromoarene. | nih.gov |
| (+)-Brasilenyne | Pd(0)-catalyzed endocyclization | Formation of an oxonene skeleton from a precursor likely derived from a boronic ester. | rsc.org |
Utilization as Synthetic Intermediates in Pharmaceutical and Agrochemical Development
The principles that make dioxaborinanes valuable in natural product synthesis—stability, reliability, and versatile reactivity—also make them highly important in the development of new pharmaceuticals and agrochemicals. kaist.ac.krmdpi.com The synthesis of an active pharmaceutical ingredient (API) or an agrochemical often requires a multi-step sequence that must be robust, scalable, and high-yielding.
Dioxaborinane intermediates are frequently used to construct the core scaffolds of bioactive molecules. For instance, the synthesis of a BN isostere of a PD-1/PD-L1 inhibitor, a class of molecules relevant to cancer immunotherapy, involved a borylation step followed by cross-coupling to build the final complex structure. nih.gov Similarly, the synthesis of PARP1 inhibitors, another important target in oncology, has been achieved using synthetic routes that could readily incorporate boronic ester chemistry for scaffold construction. nih.gov
The use of boronic esters allows medicinal and process chemists to modularly assemble libraries of related compounds for structure-activity relationship (SAR) studies by varying the coupling partners in a Suzuki-Miyaura reaction. This modularity accelerates the discovery and optimization of new drug candidates and crop protection agents. yale.edu
Table 4: Application of Boronic Esters in Bioactive Molecule Synthesis
| Compound Class | Biological Target/Use | Synthetic Utility of Dioxaborinane Intermediate | Reference |
|---|---|---|---|
| 1,2-Azaborines | Bioisosteres in Drug Discovery | Precursors for palladium-catalyzed cross-coupling reactions to build BN isosteres of drug molecules. | nih.govnih.gov |
| 1,3-Oxazine Derivatives | Pharmaceutical Scaffolds | Versatile intermediates for synthesizing new analogs of bioactive compounds. | researchgate.net |
| Imidazolinones | Herbicides | Building blocks for complex agrochemical structures. | yale.edu |
Spectroscopic and Structural Characterization Of 1 2 3 Dioxaborinan 2 Ol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of dioxaborinane systems, offering unparalleled information about the molecular structure, the electronic environment of the boron atom, and the stereochemistry of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the connectivity and conformation of the dioxaborinane ring and its substituents. The chemical shifts and coupling constants of the ring protons and carbons are sensitive to their spatial arrangement, allowing for detailed conformational analysis. For the parent 2-hydroxy-1,3,2-dioxaborinane, the six-membered ring typically adopts a chair conformation, which can undergo rapid inversion.
Analysis of methyl-substituted 2-hydroxy-1,3,2-dioxaborinanes reveals that substituent effects on ¹³C chemical shifts are closely related to the ring geometry and conformational aspects. These data, often corroborated by ¹H NMR findings, can be used to deduce the populations of interconverting chair forms. Spectral assignments are typically confirmed using empirically established trends or with the aid of C-H coupled spectra. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Coherence (HMBC), provide unequivocal assignments by establishing correlations between protons and carbons within the molecule.
| Compound | C4 Shift (ppm) | C5 Shift (ppm) | C6 Shift (ppm) |
|---|---|---|---|
| 2-Hydroxy-1,3,2-dioxaborinane | 61.9 | 27.4 | 61.9 |
| 4-Methyl-2-hydroxy-1,3,2-dioxaborinane | 67.9 | 33.5 | 59.5 |
| 5-Methyl-2-hydroxy-1,3,2-dioxaborinane | 69.3 | 32.0 | 69.3 |
¹¹B NMR spectroscopy is a highly specific technique for probing the environment of the boron nucleus. Boron has two NMR-active nuclei, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller quadrupole moment. The chemical shift of the boron atom indioxaborinan-2-ol systems provides direct information about its coordination number and hybridization state.
In typical tri-coordinate dioxaborinanes, the boron atom is sp² hybridized and part of a trigonal planar geometry, which results in a broad signal in the ¹¹B NMR spectrum between approximately 28 and 30 ppm. The addition of a ligand or coordinating solvent to the empty p-orbital of the boron atom leads to the formation of a tetra-coordinate, sp³ hybridized boronate species. This change in coordination geometry causes a significant upfield shift in the ¹¹B NMR spectrum. The strength of this coordination influences the magnitude of the upfield shift. The electronic properties of substituents attached to the boron atom or the ring also impact the chemical shift, with π-donating groups generally causing upfield shifts. This technique is particularly useful for studying the reversible binding of dioxaborinanes with diols and monitoring changes in acidity and complexation in solution.
| Boron Hybridization | Coordination Number | Typical Chemical Shift (ppm) | Structural Implication |
|---|---|---|---|
| sp² | 3 (Trigonal) | ~28-30 | Uncomplexed Dioxaborinane Ring. |
| sp³ | 4 (Tetrahedral) | Upfield shift (~7-12 ppm) | Complexation with a Lewis base (e.g., solvent, amine). |
While not applicable to the parentdioxaborinan-2-ol, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of its fluorinated derivatives. Fluorine-containing organic molecules are of significant interest in pharmaceutical and agrochemical research. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.
¹⁹F NMR is characterized by a wide chemical shift range, which enhances signal dispersion and simplifies the analysis of complex mixtures. In the context of dioxaborinane chemistry, ¹⁹F NMR can be employed in studies of reaction mechanisms and kinetics by using a fluorinated reactant. A key application involves the determination of the enantiomeric purity of chiral diols. By reacting a chiral diol with a boronic acid and a fluorinated chiral amine, a mixture of diastereomeric dioxaborinane derivatives is formed. The distinct signals of these diastereomers in the ¹⁹F NMR spectrum can be integrated to accurately determine the enantiomeric excess (ee) of the starting diol.
Advanced NMR techniques provide deeper insights into the dynamic behavior and complex structures involving dioxaborinane systems. Two-dimensional (2D) NMR experiments like COSY, HMQC, and HMBC are crucial for the complete assignment of ¹H and ¹³C signals, as they reveal scalar coupling networks between nuclei, confirming the molecular structure.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. Often described as "NMR chromatography," DOSY generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. This method is invaluable for studying dynamic processes such as aggregation, self-assembly, and the formation of host-guest complexes involving dioxaborinane units. By measuring the diffusion coefficient, one can determine if a dioxaborinane molecule exists as a monomer or as part of a larger supramolecular assembly in solution. The technique relies on pulsed field gradients to encode and decode the spatial position of molecules, and the signal attenuation is analyzed using the Stejskal-Tanner equation.
Dioxaborinane systems are integral to widely used NMR protocols for determining the enantiomeric purity of chiral diols. A particularly effective method is a three-component chiral derivatization protocol. This approach involves the reaction of a chiral diol with an achiral boronic acid, such as 2-formylphenylboronic acid, and an enantiopure chiral amine (e.g., α-methylbenzylamine).
This reaction rapidly and quantitatively forms a pair of diastereoisomeric iminoboronate esters. Because these diastereomers are chemically distinct, they exhibit separate and well-resolved signals in the ¹H NMR spectrum. By integrating the characteristic signals of each diastereomer, their relative ratio can be determined accurately. This ratio directly reflects the enantiomeric composition of the original diol, allowing for a precise calculation of its enantiomeric excess (ee). The entire protocol, from derivatization to analysis, can often be completed in under 90 minutes.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition ofdioxaborinan-2-ol and its derivatives. Under MS analysis, the molecule is ionized, and the resulting molecular ion (M+) peak confirms the molecular weight of the compound.
In addition to the molecular ion, MS produces a series of fragment ions, creating a unique fragmentation pattern that can be used for structural elucidation. The fragmentation of the dioxaborinane ring can occur through several pathways. Common fragmentation patterns include the loss of substituents from the boron atom or the carbon backbone, as well as cleavage of the heterocyclic ring itself. The most abundant fragment ion in the spectrum is known as the base peak and is assigned a relative intensity of 100. Analysis of these fragmentation pathways helps to confirm the core structure and the identity of any substituents. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental formula of the parent molecule and its fragments.
| Ion | Description | Plausible Origin |
|---|---|---|
| [M]+ | Molecular Ion | Ionization of the parent molecule. |
| [M - R]+ | Fragment Ion | Loss of a substituent (R) from the boron atom or ring carbons. |
| [M - H₂O]+ | Fragment Ion | Loss of water, particularly from the hydroxyl group on boron. |
| Ring Fragments | Fragment Ions | Cleavage of the C-C or C-O bonds within the dioxaborinane ring. |
Detection and Isotopic Pattern Analysis of Boron-Containing Compounds
Mass spectrometry is a powerful analytical tool for determining the molecular structure, composition, and isotopic abundance of a sample. borates.today When analyzing boron-containing compounds such as borates.todayoup.comnih.govDioxaborinan-2-ol, the natural isotopic distribution of boron is a key characteristic for identification. Boron has two stable isotopes, ¹⁰B and ¹¹B, with natural abundances of approximately 19.9% and 80.1%, respectively. borates.todaychromatographyonline.com
This distinct isotopic ratio results in a characteristic pattern in the mass spectrum. For any fragment containing a single boron atom, two peaks will be observed, separated by one mass unit. The peak corresponding to the ¹¹B isotope will be significantly more intense (approximately four times higher) than the peak for the ¹⁰B isotope, reflecting their natural abundances. borates.today This unique isotopic signature is a definitive marker for the presence of boron in an unknown compound. borates.today The interpretation of these patterns allows scientists to confirm the elemental composition of molecular ions and their fragments.
Table 1: Natural Isotopes of Boron
| Isotope | Natural Abundance (%) | Relative Isotopic Mass |
|---|---|---|
| ¹⁰B | ~19.9 | 10 |
| ¹¹B | ~80.1 | 11 |
This table presents the stable isotopes of boron and their approximate natural abundances.
Application of Various Ionization and Desorption Techniques
The analysis of dioxaborinane systems by mass spectrometry involves various ionization and desorption techniques to convert neutral molecules into charged ions for detection. borates.today The choice of technique depends on the analyte's properties and the desired information.
Common Ionization Techniques:
Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. emory.edu This method is frequently used in conjunction with Gas Chromatography (GC-MS) and provides a reproducible fragmentation pattern that can be used as a "fingerprint" for library matching. emory.edu
Electrospray Ionization (ESI): A soft ionization technique commonly used for larger or more polar molecules and is compatible with liquid chromatography (LC-MS). borates.todayresearchgate.net ESI generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining molecular weight. borates.todayresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization method where the analyte is co-crystallized with a matrix that absorbs laser radiation. emory.edu This technique is particularly useful for non-volatile and large molecules, producing primarily singly charged ions with little fragmentation. emory.edumdpi.com
Chemical Ionization (CI): A softer technique than EI that involves ion-molecule reactions. A reagent gas is ionized, and these ions then react with the analyte to produce ions, often [M+H]⁺, with less fragmentation than EI. acs.org
Desorption Techniques:
Desorption Electrospray Ionization (DESI): An ambient ionization method where a charged solvent spray is directed onto a surface. nih.gov The spray desorbs and ionizes analytes from the surface, allowing for analysis with minimal sample preparation. nih.govjku.at
Thermal Desorption: This technique is used to analyze volatile and semi-volatile organic compounds. jku.at Samples are heated, and the released volatile compounds are transferred to a gas chromatograph for separation and analysis. jku.at
The selection of an appropriate ionization or desorption method is crucial for the successful mass spectrometric analysis of borates.todayoup.comnih.govDioxaborinan-2-ol and its derivatives, whether for structural elucidation via fragmentation or for sensitive detection in complex mixtures. emory.eduresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying components within a mixture. jmchemsci.comscielo.org.mx For compounds like borates.todayoup.comnih.govDioxaborinan-2-ol and other cyclic boronates, GC-MS provides both qualitative and quantitative information. oup.comnih.gov These compounds can be analyzed directly or after derivatization to improve their volatility and thermal stability. oup.comchromatographyonline.com
In a typical GC-MS analysis, the mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. scielo.org.mx As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and a mass spectrum is generated. emory.edujmchemsci.com
The retention time from the GC helps to distinguish between different compounds, while the mass spectrum provides identification based on the molecular ion and fragmentation pattern. nih.govnih.gov GC-MS has been successfully employed for the analysis of various boronate derivatives, including those used for screening and quantification of beta-blockers and bronchodilators in biological samples. nih.gov The technique is also used to monitor the progress of chemical reactions involving boronic compounds, such as in the synthesis of pharmaceuticals. chromatographyonline.comnih.gov
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. vscht.czponder.ing When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule. vscht.czponder.ing
Identification of Characteristic Functional Groups
The structure of borates.todayoup.comnih.govDioxaborinan-2-ol contains several key functional groups, each with a characteristic absorption range in the IR spectrum. Analyzing the spectrum allows for the confirmation of its molecular structure.
O-H Stretch: The hydroxyl (-OH) group exhibits a strong and broad absorption band, typically in the region of 3200-3600 cm⁻¹. ponder.ing This broadness is due to hydrogen bonding.
C-H Stretch: The stretching vibrations of carbon-hydrogen bonds in the alkane backbone (the propane-1,3-diol portion) typically appear in the range of 2850-3000 cm⁻¹. libretexts.orglibretexts.org
B-O Stretch: The boron-oxygen single bond stretch is a key feature for dioxaborinane systems. These absorptions are typically strong and are found in the 1300-1500 cm⁻¹ region.
C-O Stretch: The carbon-oxygen single bond stretches within the six-membered ring are expected to show strong absorptions in the fingerprint region, generally between 1000-1300 cm⁻¹. researchgate.net
The presence and position of these characteristic bands in an IR spectrum can confirm the presence of the dioxaborinane ring structure and the hydroxyl group attached to the boron atom.
Table 2: Characteristic IR Absorption Frequencies for borates.todayoup.comnih.govDioxaborinan-2-ol
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
| Borate (B1201080) Ester | B-O stretch | 1300 - 1500 | Strong |
| Ether/Alcohol | C-O stretch | 1000 - 1300 | Strong |
This interactive table summarizes the expected IR absorption bands for the functional groups present in borates.todayoup.comnih.govDioxaborinan-2-ol.
X-ray Diffraction (XRD) Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can map the electron density and thus determine the exact positions of atoms, bond lengths, and bond angles. researchgate.netresearchgate.net
Elucidation of Solid-State Molecular Structures and Conformations
For borates.todayoup.comnih.govDioxaborinan-2-ol and its derivatives, single-crystal X-ray diffraction can provide invaluable information about their solid-state structure. researchgate.net This technique would reveal the conformation of the six-membered dioxaborinane ring. Saturated six-membered rings typically adopt a chair conformation to minimize steric strain, and XRD analysis can confirm this or identify alternative conformations like a boat or twist-boat.
Crystallographic studies on related borate ester compounds have successfully determined their molecular geometries. researchgate.netnih.gov Such analyses provide precise data on:
Bond Lengths: e.g., B-O, C-O, C-C bond distances.
Bond Angles: e.g., O-B-O, B-O-C, O-C-C angles within the ring.
Intermolecular Interactions: Identifying hydrogen bonding (involving the B-OH group) and other non-covalent interactions that dictate the crystal packing.
This detailed structural information is crucial for understanding the compound's physical properties and reactivity. researchgate.netnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| borates.todayoup.comnih.govDioxaborinan-2-ol |
| 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)- borates.todaynih.govresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one |
| 2,2'-(1-cyclohexylethane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
| Bis(pinacolato)diboron (B136004) |
| Tetrahydroxydiboron (B82485) |
| Bis(hexyleneglycolato)diboron |
| 2,6-dimethylphenylboronic acid |
| 2-methoxyphenyl DABO |
| 2,2'-(octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
| Vancomycin |
| Angiotensin II |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione |
Analysis of Dioxaborinane Ring Conformations (e.g., Envelope, Chair)
The six-membered ring of the etamu.edumdpi.comresearchgate.netdioxaborinane system, analogous to cyclohexane (B81311), is not planar. To minimize angular and torsional strain, it adopts various puckered conformations. The most stable of these are typically chair conformations, which effectively minimize destabilizing steric repulsions. libretexts.org
In the case of etamu.edumdpi.comresearchgate.netdioxaborinan-2-ol, the ring consists of three carbon atoms, two oxygen atoms, and one boron atom. The presence of heteroatoms and the hydroxyl group on the boron atom influences the conformational equilibrium. The two primary chair conformations are in rapid equilibrium through a process known as ring inversion. In this process, axial substituents become equatorial and vice versa.
The stability of a given chair conformation is largely determined by the steric strain arising from 1,3-diaxial interactions. libretexts.org Substituents in the axial position experience greater steric hindrance from other axial atoms than they would in the equatorial position. Therefore, the conformation where the bulkiest group (in this case, the hydroxyl group on boron) can adopt an equatorial or pseudo-equatorial position is generally favored. While the chair form is often the lowest energy conformation for six-membered rings, other conformations like the boat, twist-boat, and half-chair can exist, often as transition states or in more sterically hindered systems. libretexts.org Five-membered rings, by contrast, often adopt an "envelope" conformation, where four atoms are coplanar and the fifth is out of the plane. libretexts.org Quantum-chemical studies on related compounds like 2-methyl-1,3,2-dioxaborinane (B1624770) have been used to calculate the energies of these different conformations to determine the most stable forms. researchgate.net
Table 1: Comparison of Common Ring Conformations
| Conformation | Relative Energy | Key Feature |
| Chair | Lowest | All bond angles are near tetrahedral, minimizing strain. |
| Twist-Boat | Intermediate | More flexible than the chair form but higher in energy. |
| Boat | Higher | Suffers from steric hindrance (flagpole interactions). |
| Half-Chair | High | Often a transition state during ring inversion. |
Investigation of Intermolecular Interactions and Crystal Packing
The crystal structure of etamu.edumdpi.comresearchgate.netDioxaborinan-2-ol is stabilized by a network of intermolecular interactions, which dictate how the molecules arrange themselves in the solid state. The most significant of these is hydrogen bonding, owing to the presence of the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for the separation, identification, and purification of etamu.edumdpi.comresearchgate.netDioxaborinan-2-ol, as well as for assessing its purity and monitoring its formation during synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of etamu.edumdpi.comresearchgate.netDioxaborinan-2-ol. In a typical setup, a solution of the compound is injected into a column packed with a stationary phase (e.g., C18 silica (B1680970) gel). A mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases.
Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. us.es Impurities will have different retention times compared to the main compound, allowing for their detection and quantification. By running samples that have been subjected to stress conditions (e.g., heat, light, humidity), HPLC can also be used as a stability-indicating method to track the formation of degradation products over time. nih.gov The high performance and reproducibility of HPLC make it a valuable tool for quality control. researchgate.net
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Reaction Monitoring and Product Quantification
Gas Chromatography (GC) is well-suited for monitoring the progress of reactions that produce etamu.edumdpi.comresearchgate.netDioxaborinan-2-ol, particularly if the starting materials, intermediates, and products are volatile. For GC analysis, the compound must be thermally stable and volatile enough to be vaporized without decomposition. If necessary, derivatization can be performed to increase volatility.
In GC, a sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a long, thin column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase lining the column. A detector at the end of the column, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), quantifies the eluted components. By taking small aliquots from a reaction mixture over time, GC can be used to track the disappearance of reactants and the appearance of the product, allowing for reaction optimization and endpoint determination. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the products.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is highly effective for evaluating the thermal stability of etamu.edumdpi.comresearchgate.netDioxaborinan-2-ol. mdpi.com
Table 3: Representative TGA Data for a Dioxaborinane Derivative
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25 - 120 | ~1.5% | Loss of adsorbed moisture/solvent. |
| 120 - 250 | ~5.0% | Initial, slow decomposition. |
| 250 - 400 | ~85.0% | Major decomposition of the compound. |
| > 400 | ~8.5% | Residual mass (e.g., boron oxide). |
Theoretical and Computational Studies On 1 2 3 Dioxaborinan 2 Ol
Conformational Analysis and Potential Energy Surfaces
The six-membered ring of researchgate.netresearchgate.netresearchgate.netdioxaborinan-2-ol is not planar and can adopt several conformations. The study of these conformations and the energy barriers between them is crucial for understanding the molecule's behavior and reactivity.
Computational studies on 1,3,2-dioxaborinanes have shown that the potential energy surface (PES) of the parent ring system is characterized by degenerated "sofa" (Sf) conformers. mdpi.com The interconversion between these sofa forms proceeds through a "2,5-twist" (2,5-Tw) transition state. researchgate.netmdpi.com This contrasts with the chair-twist-chair pathway common in cyclohexane (B81311) and many of its derivatives. The energy barrier for this ring inversion in 1,3,2-dioxaborinanes is generally found to be lower than in the corresponding 1,3-dioxanes. researchgate.netresearchgate.net
The introduction of substituents on the ring can significantly influence the conformational equilibrium. For example, in substituted 1,3,2-dioxaborinanes, the chair conformation can become a minimum on the PES, and the relative energies of the axial and equatorial conformers will depend on the nature and position of the substituents. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Conformational Type |
|---|---|---|
| Sofa (Sf) | 0.0 | Minimum |
| 2,5-Twist (2,5-Tw) | ~5-7 | Transition State |
| Inverted Sofa (Sf') | 0.0 | Minimum |
The conformational preferences of researchgate.netresearchgate.netresearchgate.netdioxaborinan-2-ol can be influenced by the solvent environment. Computational models are used to simulate these solvent effects. One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.
A more explicit approach involves the "cluster model," where a small number of solvent molecules are explicitly included in the quantum chemical calculation. researchgate.net This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. Studies on substituted 1,3,2-dioxaborinanes have shown that the inclusion of explicit solvent molecules can be crucial for accurately reproducing experimental observations, such as NMR data. researchgate.net For instance, in a study of a substituted 1,3,2-dioxaborinane in chloroform, it was found that a cluster with a specific number of solvent molecules was necessary to achieve good agreement between the calculated and experimental conformational behavior. researchgate.net
Mechanistic Investigations through Computational Modeling
DFT calculations are widely used for these mechanistic studies. rsc.org For example, in the context of reactions involving boronic esters, computational modeling can be used to investigate the mechanism of transmetalation in cross-coupling reactions or the stereoselectivity of reactions. While specific mechanistic studies on researchgate.netresearchgate.netresearchgate.netdioxaborinan-2-ol are not abundant in the literature, the methodologies are well-established for related systems. Such studies would typically involve locating the transition state structures for each elementary step of a proposed mechanism and calculating the activation energies. This information provides a detailed understanding of the reaction kinetics and can help in the design of more efficient synthetic routes.
Elucidation of Reaction Pathways and Transition States
The process of elucidating reaction mechanisms involves identifying the step-by-step sequence of elementary reactions, including the characterization of transient intermediates and high-energy transition states that connect them. Computational modeling allows for the mapping of potential energy surfaces to visualize these pathways. arxiv.org
Quantum chemical calculations have been instrumental in modeling the formation of six-membered cyclic boronate esters, such as rsc.orgresearchgate.netnih.govDioxaborinan-2-ol, from the condensation reaction of a boronic acid with a 1,3-diol. researchgate.net These studies support a stepwise mechanism. The reaction initiates with a bimolecular dehydration to form a monoester intermediate, which is then followed by a unimolecular elimination to yield the final cyclic ester. researchgate.net
Furthermore, computational studies have been crucial in understanding the dynamic covalent exchange reactions in vitrimers containing dioxaborinane units. DFT calculations have explored two primary pathways for this exchange: a direct metathesis and a nucleophile-mediated pathway. rsc.org In the presence of a nucleophile like methanol (B129727), the calculations show a multi-step process:
Nucleophilic attack of the methanol on the boron atom. rsc.org
Proton transfer to one of the dioxaborinane oxygen atoms, assisted by a second methanol molecule, leading to a ring-opened acyclic intermediate. rsc.org
The free hydroxyl group of this intermediate then attacks a second dioxaborinane molecule, eventually leading to the exchange of the diol components. rsc.org
These computational models have identified the transition states for each step, revealing that while both pathways are possible, the nucleophile-mediated mechanism significantly lowers the energy barriers, explaining the experimentally observed rate increase in the presence of nucleophiles. rsc.org Investigations into conformation transitions in substituted 1,3,2-dioxaborinanes have also been conducted, showing that ring interconversions often proceed through sofa and twist-form transition states. pleiades.online
The table below summarizes findings from a DFT study on the nucleophile-mediated exchange mechanism between dioxaborinanes, highlighting the calculated energy barriers for key transition states.
| Step | Description | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1 | Nucleophilic attack of MeOH on boron atom (TS1) | 15.74 | rsc.org |
| 2 | MeOH-assisted H-transfer (TS2) | 20.96 | rsc.org |
| 3 | Nucleophilic attack of the ring-opened intermediate on a second dioxaborinane (TS3) | 26.97 | rsc.org |
Energetic Profiles of Catalytic Cycles
A notable example is the rhodium-catalyzed hydroarylation of fullerene (C60) with 2-phenyl-1,3,2-dioxaborinane (B1583947). Computational studies have detailed the energetic landscape of this reaction. researchgate.netresearchgate.net The cycle involves several key steps, including the generation of the active catalytic species, coordination of the boronic ester, transmetalation, and reductive elimination. researchgate.netacs.org
The following table presents the calculated relative Gibbs free energies for the stationary points in the catalytic cycle of the rhodium-catalyzed addition of 2-phenyl-1,3,2-dioxaborinane to C60.
| Intermediate/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Reactants | [Rh(cod)(MeCN)2]+ + Ph-B(O2C3H6) + C60 + H2O | 0.0 | researchgate.netresearchgate.net |
| A | [Rh(cod)(MeCN)]+ | 24.3 | researchgate.netresearchgate.net |
| B | [Rh(cod)(Ph-B(O2C3H6))] | 10.3 | researchgate.netresearchgate.net |
| TS(B-C) | Transmetalation Transition State | 16.8 | researchgate.netresearchgate.net |
| D | [Rh(cod)(Ph)] + B(OH)(O2C3H6) | -17.7 | researchgate.netresearchgate.net |
| G | Adduct of [Rh(cod)OH] with C60-PhH | -31.5 | researchgate.netresearchgate.net |
| TS(G-H) | H-transfer Transition State (Rate-Determining) | -18.6 | researchgate.netresearchgate.net |
| Products | C60-PhH + B(OH)3 + Propanediol + [Rh(cod)]+ | -27.9 | researchgate.netresearchgate.net |
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule, providing fundamental insights into its bonding and reactivity. pressbooks.publibretexts.org For rsc.orgresearchgate.netnih.govDioxaborinan-2-ol, the key electronic features revolve around the boron atom and its interaction with the adjacent oxygen atoms.
The boron atom in a neutral dioxaborinane possesses a vacant p-orbital, making it a Lewis acid. udayton.edu This Lewis acidity is a defining characteristic of boronic acids and their esters. Theoretical studies, including Natural Bond Orbital (NBO) analysis, reveal significant donor-acceptor interactions between the lone-pair orbitals on the hydroxyl and ring oxygen atoms and the empty p-orbital of the boron atom. beilstein-journals.org This pπ-pπ interaction imparts partial double bond character to the B-O bonds, stabilizing the molecule. beilstein-journals.org
Upon reaction with a Lewis base (like OH⁻), the hybridization of the boron atom changes from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate anion. nih.gov This change significantly alters the electronic structure and geometry. DFT studies have shown that the formation of the cyclic ester itself enhances the Lewis acidity of the boron atom compared to its acyclic boronic acid counterpart. nih.gov This increased acidity is primarily an electronic effect, with a smaller contribution from the reduced structural flexibility of the cyclic system. nih.gov
Emerging Research Directions and Future Outlook For 1 2 3 Dioxaborinan 2 Ol Chemistry
Innovation in the Design and Synthesis of Advanced Dioxaborinane Scaffolds
Recent research has focused on the development of innovative synthetic methods to create advanced and functionally diverse Current time information in Bangalore, IN.tandfonline.comtandfonline.comdioxaborinane scaffolds. These efforts are geared towards producing molecules with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
A significant area of innovation involves the synthesis of functionalized dioxaborinane derivatives that can serve as versatile building blocks for more complex molecular structures. For instance, the synthesis of 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been reported as an efficient and selective two-carbon building block for vinylboronate Suzuki-Miyaura coupling reactions. researchgate.net This highlights the potential of functionalized dioxaborinanes in constructing intricate organic molecules. Further expanding the toolkit, researchers have developed methods for the synthesis of functionalized styrenes from 1,2-dibromoethane (B42909) and arylboronic acids, demonstrating the utility of dioxaborinane intermediates in palladium-catalyzed coupling procedures. researchgate.net
Moreover, the exploration of novel core structures beyond the traditional dioxaborinane ring is gaining traction. A notable example is the synthesis of 1,3,2-benzodiazaborole cores from bench-stable organotrifluoroborates. nih.gov This method provides a robust route to a library of molecules with potential applications as isosteres for biologically important indoles. nih.gov The development of such novel scaffolds underscores the creative approaches being employed to expand the chemical space of boron-containing heterocycles. The synthesis of these advanced scaffolds often involves the careful selection of starting materials and reaction conditions to achieve high yields and selectivity.
The table below summarizes some examples of advanced dioxaborinane and related scaffolds and their synthetic utility.
| Scaffold/Derivative | Synthetic Method | Key Features and Applications |
| 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane | Reaction of the corresponding diol with a vinylboronic acid derivative. | Serves as a two-carbon building block in Suzuki-Miyaura coupling reactions. researchgate.netacs.org |
| Functionalized Styrenes | Palladium-catalyzed coupling of arylboronic acids with in situ generated vinyl bromide from 1,2-dibromoethane. | Demonstrates the use of dioxaborinane intermediates in constructing functionalized aromatic compounds. researchgate.net |
| 1,3,2-Benzodiazaboroles | Reaction of o-phenylenediamines with organotrifluoroborates activated by a fluorophile. | Provides access to a library of indole (B1671886) isosteres with potential biological activity. nih.gov |
| 2,5-Diaryl-1,3,2-dioxaborinanes | Palladium-catalyzed cross-coupling reactions followed by condensation with a boronic acid. | Forms the core structure of a new series of liquid crystalline materials. oup.com |
These innovative approaches to scaffold design and synthesis are paving the way for the discovery of new dioxaborinane-based compounds with enhanced functionalities and a broader range of applications.
Development of More Efficient and Selective Catalytic Systems
The development of more efficient and selective catalytic systems is a cornerstone of advancing Current time information in Bangalore, IN.tandfonline.comtandfonline.comdioxaborinan-2-ol chemistry. Research in this area is primarily focused on enhancing the performance of existing catalytic reactions and discovering novel catalytic transformations that utilize dioxaborinane compounds.
A major focus has been on improving the Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation where dioxaborinanes often serve as stable and effective coupling partners. rsc.org Recent advances have seen the development of highly efficient catalysts based on palladium, nickel, and cobalt that operate under milder conditions and with lower catalyst loadings. rsc.orgmdpi.comacs.org For example, nickel-catalyzed borylation of aryl halides with 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) has been achieved under mild conditions, tolerating a wide variety of functional groups. researchgate.net The choice of ligand has been shown to be crucial in these systems, with tailor-made phosphines and N-heterocyclic carbenes (NHCs) enabling the borylation of even sterically demanding substrates. researchgate.net
The quest for higher selectivity is another key driver of innovation. For instance, in the hydroboration of alkenes, the development of rhodium-based catalysts has allowed for high regioselectivity that is often complementary to uncatalyzed reactions. Furthermore, the use of chiral ligands in conjunction with these catalysts has enabled enantioselective transformations, producing valuable chiral boronate esters.
Beyond traditional palladium catalysis, novel catalytic systems are being explored. A notable example is the use of a tris(pentafluorophenyl)borane (B72294) catalyst for the synthesis of boronic acid esters from aromatic amines. frontiersin.org This method is characterized by its mild conditions, short reaction times, and wide substrate scope, making it a valuable tool for the late-stage functionalization of complex molecules. frontiersin.org
The table below highlights some recent developments in catalytic systems involving dioxaborinanes.
| Catalytic System | Reaction Type | Key Advantages |
| Nickel/NHC complexes | Arylation and alkenylation of aldehydes | High yields and enantioselectivities for the synthesis of chiral secondary alcohols. |
| Palladium/phosphine (B1218219) complexes | Suzuki-Miyaura cross-coupling | High efficiency in the coupling of sterically hindered substrates. mdpi.com |
| Cobalt-based catalysts | Suzuki-Miyaura cross-coupling | Utilizes a more earth-abundant metal, offering a potentially more sustainable alternative to palladium. acs.org |
| Tris(pentafluorophenyl)borane | Synthesis of boronic acid esters from aromatic amines | Mild, metal-free conditions with a broad substrate scope. frontiersin.org |
| Rhodium/chiral ligand complexes | Enantioselective hydroboration | Production of chiral boronate esters with high enantiomeric excess. |
These advancements in catalytic systems are not only expanding the synthetic utility of Current time information in Bangalore, IN.tandfonline.comtandfonline.comdioxaborinan-2-ol and its derivatives but are also contributing to the development of more sustainable and efficient chemical manufacturing processes.
Exploration of Dioxaborinanes in Materials Science and Engineering
The unique structural and electronic properties of Current time information in Bangalore, IN.tandfonline.comtandfonline.comdioxaborinanes make them attractive building blocks for a variety of advanced materials. Researchers are actively exploring their incorporation into liquid crystals, functional polymers, and other materials with tailored properties.
Dioxaborinane-Containing Liquid Crystalline Materials
A significant area of research has been the synthesis and characterization of liquid crystalline materials incorporating the 1,3,2-dioxaborinane ring. These compounds represent a novel class of mesomorphic materials containing a metalloid atom in their core structure. oup.com The electron-deficient nature of the boron atom can lead to conjugation with aromatic π-systems, resulting in a rigid core structure that is favorable for the formation of liquid crystalline phases. oup.com
Several series of 2-phenyl-1,3,2-dioxaborinane (B1583947) derivatives have been synthesized and shown to exhibit a range of mesomorphic behaviors, including nematic and smectic phases. tandfonline.comtandfonline.com The specific liquid crystalline phase and its temperature range can be tuned by modifying the substituents on the phenyl ring and the alkyl groups on the dioxaborinane ring. tandfonline.comoup.com For example, 2-(4'-substituted phenyl)-5-alkyl-1,3,2-dioxaborinanes have been shown to exhibit stable nematic and/or smectic mesophases. tandfonline.com Furthermore, the introduction of chiral alkyloxy groups has led to the development of the first examples of ferroelectric liquid crystalline materials based on a single aromatic ring, which form chiral smectic C phases at ambient temperature. tandfonline.com
The table below presents some examples of dioxaborinane-containing liquid crystals and their observed mesophases.
| Compound Structure | Mesomorphic Phases | Reference |
| 2-(4'-Alkoxyphenyl)-5-alkyl-1,3,2-dioxaborinanes | Nematic, Smectic A | oup.com |
| 2-Phenyl-1,3,2-dioxaborinane with a chiral alkyloxy group | Chiral Smectic C | tandfonline.com |
| Laterally fluorinated 2-(cyclohexylphenyl)-1,3,2-dioxaborinanes | Nematic, Smectic A, Smectic B | tandfonline.com |
| Polyacrylates with 1,3,2-dioxaborinane pendants | Smectic A | oup.com |
The development of these materials opens up possibilities for new applications in displays, sensors, and other electro-optical devices, leveraging the unique properties conferred by the boron-containing core.
Role in Boron-Containing Functional Materials
Beyond liquid crystals, Current time information in Bangalore, IN.tandfonline.comtandfonline.comdioxaborinanes are proving to be valuable components in the creation of a variety of functional boron-containing materials. A particularly exciting area of research is the development of vitrimers, a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. rsc.org The dynamic covalent chemistry of boronic esters, including those derived from dioxaborinanes, is key to the unique properties of these materials. The reversible transesterification of boronic esters allows the polymer network to rearrange its topology upon heating, enabling self-healing, reshaping, and recycling. rsc.orgnih.gov
Researchers have successfully transformed commodity plastics like polyethylene (B3416737) into vitrimers through the incorporation of bis-dioxaborolane crosslinkers. rsc.org These materials exhibit stress relaxation and processability at elevated temperatures, while maintaining their mechanical integrity at service temperatures. rsc.org The exchange reactions of boronic esters can be catalyzed by nucleophiles, and understanding the mechanism of these exchanges is crucial for designing vitrimers with desired properties. rsc.org
In addition to vitrimers, dioxaborinane derivatives are being used as monomers for the synthesis of other functional polymers. For example, polyacrylates and polymethacrylates with dioxaborinane pendants have been synthesized and shown to form liquid crystalline phases. oup.com The incorporation of the dioxaborinane unit into the polymer side chain provides a new route to side-chain liquid crystalline polymers with potentially unique optical and electronic properties. oup.com Furthermore, novel silsesquioxane-derived boronate esters have been synthesized via hydrosilylation of vinyl-functionalized dioxaborinanes, opening up possibilities for new hybrid organic-inorganic materials with enhanced thermal stability. mdpi.com
Integration of Green Chemistry Principles in Dioxaborinane Synthesis and Application
The principles of green chemistry are increasingly being integrated into the synthesis and application of Current time information in Bangalore, IN.tandfonline.comtandfonline.comdioxaborinan-2-ol and its derivatives, aiming to reduce the environmental impact of these chemical processes. core.ac.uk This involves the development of more sustainable synthetic routes, the use of environmentally benign solvents and catalysts, and the design of products with improved end-of-life characteristics.
One key area of focus is the development of greener catalytic systems for reactions involving dioxaborinanes. For example, significant efforts have been made to develop more eco-friendly protocols for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of dioxaborinane application. rsc.org This includes the use of water as a reaction medium, which is a non-toxic and abundant solvent, as well as the development of highly active and recyclable catalysts to minimize waste. core.ac.uk The use of earth-abundant metal catalysts, such as those based on nickel and cobalt, is also a promising green alternative to precious metal catalysts like palladium. rsc.orgacs.org
In terms of synthesis, researchers are exploring more sustainable methods for preparing dioxaborinanes themselves. This includes the use of greener solvents and reagents, as well as the development of more atom-economical reactions that minimize the generation of byproducts. For instance, the use of tetrahydroxydiboron (B82485) as a boron source in some synthetic routes represents a more sustainable approach. koreascience.kr
The application of dioxaborinanes in materials science also aligns with green chemistry principles. The development of vitrimers, which are recyclable and self-healing, is a prime example of designing materials for a circular economy. rsc.orgdefence.gov.au By incorporating dynamic covalent bonds based on boronic esters, these materials can be reprocessed and repaired, reducing the need for virgin materials and minimizing waste. rsc.org
The table below summarizes some of the ways green chemistry principles are being applied in dioxaborinane chemistry.
| Green Chemistry Principle | Application in Dioxaborinane Chemistry |
| Prevention of Waste | Development of highly selective catalytic reactions to minimize byproducts. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Utilizing water or other green solvents in catalytic reactions like the Suzuki-Miyaura coupling. core.ac.uk |
| Design for Energy Efficiency | Developing catalysts that operate under milder reaction conditions (lower temperatures and pressures). |
| Use of Renewable Feedstocks | Exploring the use of bio-based diols for the synthesis of the dioxaborinane ring. |
| Catalysis | Employing highly active and recyclable catalysts to reduce waste and improve efficiency. rsc.orgsigmaaldrich.com |
| Design for Degradation | Creating materials like vitrimers that can be reprocessed and recycled at the end of their life cycle. rsc.orgdefence.gov.au |
The continued integration of green chemistry principles will be crucial for the sustainable development and long-term viability of Current time information in Bangalore, IN.tandfonline.comtandfonline.comdioxaborinan-2-ol chemistry, ensuring that its benefits can be realized with minimal environmental impact.
Q & A
Basic: What are the common synthetic routes for [1,3,2]dioxaborinan-2-ol derivatives?
Answer:
A widely used method involves reacting 1,3-propanediol with substituted boronic acids under reflux conditions. For example, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile is synthesized by combining 1,3-propanediol and 2-cyano-benzeneboronic acid in toluene with a catalytic acid (e.g., p-toluenesulfonic acid). The mixture is refluxed with a Dean-Stark trap to remove water, followed by purification via column chromatography . Optimization of reaction conditions (e.g., solvent choice, catalyst loading, and temperature) is critical to minimize by-products and achieve yields >85% .
Basic: How to characterize this compound derivatives using spectroscopic and computational methods?
Answer:
Key characterization techniques include:
- NMR spectroscopy : <sup>11</sup>B NMR typically shows a peak near δ 28–32 ppm for the boron center, while <sup>1</sup>H NMR resolves the dioxaborinane ring protons at δ 1.5–4.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H11BO3 at m/z 190.005 ).
- Infrared (IR) spectroscopy : B-O stretching vibrations appear near 1340–1380 cm<sup>-1</sup> .
- Computational validation : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts vibrational modes and ionization energies, which can be cross-verified with experimental MATI spectroscopy data .
Advanced: How to resolve discrepancies between experimental and computational data for boron-containing compounds?
Answer:
Discrepancies often arise from approximations in computational models. For example, adiabatic ionization energies calculated via DFT may deviate from mass-analyzed threshold ionization (MATI) results due to incomplete inclusion of electron correlation effects. To address this:
- Use higher-level theories (e.g., CCSD(T)) for critical parameters.
- Validate functionals: Becke’s hybrid exchange-correlation functional (B3LYP) reduces errors in thermochemical data (average deviation ±2.4 kcal/mol ).
- Compare multiple vibrational modes: Assign experimental peaks using scaled DFT frequencies (e.g., MATI spectra of 1,3,2-DCFB matched with TDDFT calculations ).
Advanced: How to design cross-coupling reactions using this compound derivatives?
Answer:
These derivatives are pivotal in Suzuki-Miyaura reactions. Key considerations:
- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) in THF/water mixtures.
- Substrate scope : Electron-deficient aryl bromides (e.g., 4-bromobenzaldehyde) couple efficiently with 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde (yields >90% under inert conditions ).
- By-product mitigation : Use degassed solvents and stoichiometric base (e.g., K2CO3) to suppress protodeboronation .
Methodological: What are best practices for handling air- and moisture-sensitive this compound derivatives?
Answer:
- Storage : Under nitrogen or argon at −20°C in sealed Schlenk flasks .
- Synthesis : Perform reactions in anhydrous solvents (e.g., dried toluene) using glovebox techniques.
- Safety : Refer to GHS-compliant SDS sheets for hazards (e.g., Pinacolborane’s flammability and toxicity ).
Data Analysis: How to analyze reaction yields and optimize conditions for boron-containing intermediates?
Answer:
- Yield calculation : Determine limiting reagent (e.g., boronic acid) and theoretical yield. Example:
Theoretical yield (mmol) = moles of limiting reagent × stoichiometric ratio
% Yield = (actual yield / theoretical yield) × 100
- Optimization : Use design of experiments (DoE) to vary parameters (temperature, catalyst ratio). For instance, continuous flow systems improve consistency in scaled-up syntheses .
- Troubleshooting low yields : Check for hydrolysis (via <sup>11</sup>B NMR) or side reactions (e.g., homocoupling) .
Advanced: What role do this compound derivatives play in medicinal chemistry?
Answer:
These compounds serve as:
- Boron carriers : For neutron capture therapy (NCT), leveraging boron’s high neutron cross-section.
- Protease inhibitors : The boron atom forms stable tetrahedral complexes with serine hydrolases (e.g., β-lactamases) .
- Fluorescent probes : Derivatives with dibenzofuran moieties exhibit tunable emission for bioimaging .
Basic: What safety protocols are essential when working with this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
